Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate

Description

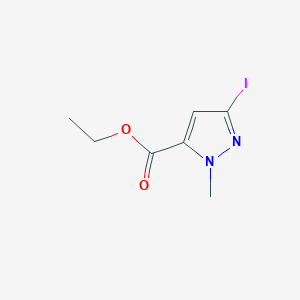

Ethyl 3-iodo-1-methylpyrazole-5-carboxylate is a halogenated pyrazole derivative characterized by an iodine substituent at the 3-position, a methyl group at the 1-position, and an ethyl ester at the 5-position of the pyrazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. Pyrazole derivatives are particularly valued for their structural versatility, enabling modifications that influence reactivity, stability, and biological activity .

Properties

IUPAC Name |

ethyl 5-iodo-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-12-7(11)5-4-6(8)9-10(5)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKVTDHOSQVQID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate typically begins with the preparation of Ethyl 3-methylpyrazole-5-carboxylate.

Iodination: The next step involves the iodination of Ethyl 3-methylpyrazole-5-carboxylate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Typical reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can be various substituted pyrazoles with different functional groups at the 3-position.

Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H8I N2O2

- Molecular Weight : Approximately 266.04 g/mol

- Structural Features : The compound features an ethyl ester group, a methyl group, and an iodine atom attached to the pyrazole ring, enhancing its reactivity and biological activity.

Medicinal Chemistry

Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate serves as a crucial building block in the development of potential pharmaceutical agents. Its derivatives have shown promise in various therapeutic areas:

- Anti-inflammatory Agents : Research indicates that this compound can inhibit pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases.

- Anticancer Activity : Preliminary studies have demonstrated that derivatives of this compound can inhibit the growth of cancer cells in vitro, suggesting potential applications in oncology.

- Antimicrobial Properties : this compound exhibits significant antibacterial activity against various strains, indicating its potential use as an antimicrobial agent.

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for:

- Nucleophilic Substitution Reactions : The iodine atom can be substituted with other functional groups, leading to diverse derivatives.

- Cyclization Reactions : It serves as a precursor for forming more complex heterocyclic structures.

Material Science

In material science, this compound is explored for developing new materials with specific electronic or optical properties. Its unique molecular structure may contribute to advancements in organic electronics and photonics.

Table 1: Summary of Biological Activities

Notable Research Studies

- Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Anti-inflammatory Effects : In vitro tests indicated that the compound could reduce pro-inflammatory cytokine production, supporting its application in treating inflammatory conditions.

- Cancer Research : Preliminary studies showed that derivatives of this compound could inhibit cancer cell growth in specific cancer lines, warranting further investigation into its anticancer properties.

Mechanism of Action

The mechanism of action of Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom at the 3-position can participate in halogen bonding, while the ester group at the 5-position can undergo hydrolysis or other reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of ethyl 3-iodo-1-methylpyrazole-5-carboxylate, a comparison is made with three analogs:

Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate (CAS 139297-50-0)

Ethyl 3-(chlorocarbonyl)-1-methyl-1H-pyrazole-5-carboxylate (CAS 1170954-70-7)

Ethyl 1-(2-hydroxy-3-aroylpropyl)-3-aryl-1H-pyrazole-5-carboxylate

Table 1: Structural and Physicochemical Comparison

Key Findings:

- Reactivity : The chloro-carbonyl analog (CAS 1170954-70-7) exhibits higher electrophilicity at the 3-position, making it reactive toward nucleophiles, whereas the iodo derivative is more suited for transition-metal-catalyzed reactions .

- Biological Activity : Derivatives with aryl or hydroxy-aroylpropyl groups (e.g., ) demonstrate significant biological activity, but the iodo analog’s bioactivity remains understudied in the provided literature.

Functional Group Impact:

- Iodo vs. Methoxy : The iodine atom’s larger atomic radius and polarizability may improve binding affinity in protein-ligand interactions compared to the electron-donating methoxy group .

- Chlorocarbonyl vs. Iodo : The chlorocarbonyl group’s reactivity enables rapid derivatization, whereas the iodo substituent offers stability for long-term storage or iterative synthesis .

Biological Activity

Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl ester and an iodine substituent, which may influence its biological interactions. The molecular formula is C_8H_10I_N_2O_2, with a molecular weight of approximately 280.06 g/mol. The presence of the iodine atom enhances the compound's reactivity and potential for further chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been identified as a CYP1A2 inhibitor , which plays a crucial role in drug metabolism. This inhibition suggests that the compound may affect the metabolism of other drugs processed by this enzyme pathway, raising implications for drug-drug interactions in therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study evaluating various pyrazole derivatives for their cytotoxicity against cancer cell lines, compounds similar to this compound demonstrated significant growth inhibition. For example, derivatives were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing enhanced cytotoxicity when combined with standard chemotherapy agents like doxorubicin. This synergistic effect highlights the potential of such compounds in cancer therapy .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-Iodo-1-methylpyrazole-5-carboxylate, and what are the critical reaction parameters?

- Methodological Answer : The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors, followed by iodination. For example, hydrazine monohydrochloride reacts with diethyl 2-(ethoxymethylene)malonate to form a pyrazole core, which is then iodinated using iodine or N-iodosuccinimide under controlled conditions. Key parameters include reaction temperature (60–80°C for cyclocondensation), solvent choice (ethanol or THF), and stoichiometric control of iodinating agents to minimize di-iodination by-products . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the mono-iodinated product .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Look for characteristic signals: the methyl group on the pyrazole ring (~δ 3.8–4.0 ppm), the ethoxy carbonyl group (δ 1.2–1.4 ppm for CH3, δ 4.2–4.4 ppm for CH2), and the absence of NH protons (indicative of N-methyl substitution). The iodine substituent deshields adjacent protons, causing downfield shifts .

- IR : Peaks at ~1700 cm⁻¹ (ester C=O stretch) and 1550–1600 cm⁻¹ (C-I stretch).

- MS : Molecular ion peak matching the molecular weight (e.g., m/z 309 for C8H9IN2O2). High-resolution MS can confirm the empirical formula .

Q. What safety precautions are necessary when handling this compound, given its iodinated structure?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of volatile iodine by-products.

- Ventilation : Ensure adequate airflow to prevent accumulation of toxic decomposition products (e.g., hydrogen iodide or nitrogen oxides) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid water contact to prevent hydrolysis .

Advanced Research Questions

Q. What strategies optimize regioselective iodination of pyrazole derivatives to minimize by-products?

- Methodological Answer :

- Directed Metallation : Use directing groups (e.g., ester or methyl groups) to guide iodine placement. For example, the methyl group at position 1 on the pyrazole ring directs iodination to position 3 due to steric and electronic effects .

- Catalytic Systems : Employ palladium catalysts (e.g., Pd(OAc)₂) with ligands (Xantphos) for selective C-H activation and iodination.

- Temperature Control : Lower temperatures (0–25°C) reduce radical-mediated di-iodination. Monitor reaction progress via TLC to terminate at the mono-iodinated stage .

Q. How can computational chemistry predict the reactivity or stability of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices, identifying electrophilic/nucleophilic sites. For example, the iodine atom’s σ-hole can be analyzed to predict halogen-bonding interactions in crystal packing .

- Molecular Dynamics (MD) : Simulate decomposition pathways under thermal stress (e.g., 100–200°C) to assess stability. Parameters like bond dissociation energies (C-I bond ~240 kJ/mol) inform storage conditions .

Q. How to address inconsistencies in crystallographic data or spectroscopic results during characterization?

- Methodological Answer :

- X-ray Crystallography : Refine structures using SHELXL, focusing on residual electron density near the iodine atom to detect disorder. Twinning or poor crystal quality can be mitigated by slow evaporation crystallization (e.g., using DCM/hexane) .

- Data Reconciliation : Cross-validate NMR shifts with computed chemical shifts (via ACD/Labs or ChemDraw). For MS discrepancies, check for isotopic patterns (e.g., iodine’s M+2 peak) .

Tables for Key Data

Q. Table 1: Comparative Iodination Methods

| Method | Reagents | Yield (%) | By-products | Reference |

|---|---|---|---|---|

| Electrophilic Iodination | I₂, HIO₃, H₂SO₄ | 65–75 | Di-iodinated product | |

| Radical Iodination | NIS, AIBN | 50–60 | Isomerization | |

| Catalytic C-H Activation | Pd(OAc)₂, Xantphos | 80–85 | Trace Pd residues |

Q. Table 2: Spectral Reference Data

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 1.35 (t, J=7.1 Hz, CH3), 4.30 (q, J=7.1 Hz, CH2) | |

| IR | 1705 cm⁻¹ (C=O), 1580 cm⁻¹ (C-I) | |

| MS | m/z 309.97 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.